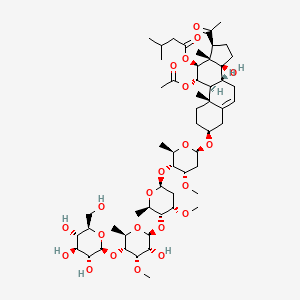

Dregeoside A11

Description

BenchChem offers high-quality Dregeoside A11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dregeoside A11 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3/t26-,27-,28-,31+,32-,33-,34+,35+,36-,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48+,49+,50-,51+,52+,53+,54+,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKBDIFPRYHKES-CYVLKZQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC=C3C2)[C@]5(CC[C@@H]([C@]5([C@@H]([C@H]4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthesis of Pregnane Glycosides in Dregea Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregea species, belonging to the Apocynaceae family, are a rich source of pregnane glycosides, a class of C21 steroidal compounds with significant pharmacological potential. Despite their therapeutic promise, the biosynthetic pathway of these complex molecules in Dregea has not been fully elucidated. This technical guide synthesizes current knowledge on plant steroid biosynthesis to propose a putative pathway for pregnane glycosides in Dregea. It details the sequential stages from primary metabolism to the formation of complex glycosylated pregnanes, identifies key enzyme families likely involved, and provides comprehensive experimental protocols for pathway investigation. This document serves as a foundational resource for researchers aiming to unravel and engineer the production of these valuable secondary metabolites.

Introduction

The genus Dregea is recognized for producing a variety of polyoxypregnane glycosides, which are C21 steroids characterized by a pregnane aglycone backbone decorated with a complex sugar chain. Phytochemical studies on species like Dregea volubilis have led to the isolation of numerous novel pregnane glycosides. These compounds have garnered interest for their diverse biological activities.

The biosynthesis of such specialized metabolites is a multi-step process involving several key enzyme families and cellular compartments. While the complete pathway in Dregea remains to be experimentally validated, a putative pathway can be constructed based on well-established principles of isoprenoid and steroid biosynthesis in plants and by drawing parallels with related species, such as Gymnema sylvestre. This guide outlines this proposed pathway to provide a framework for future research and biotechnological applications.

Proposed Biosynthetic Pathway

The biosynthesis of pregnane glycosides can be divided into four major stages:

-

Formation of Isoprenoid Precursors

-

Assembly of the Steroid Skeleton (Cholesterol Biosynthesis)

-

Formation of the Pregnane Aglycone

-

Glycosylation of the Pregnane Aglycone

Stage 1: Formation of Isoprenoid Precursors (IPP and DMAPP)

Like all terpenoids, the biosynthesis of pregnane glycosides begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for their synthesis, operating in different cellular compartments:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA. It is a primary source of precursors for cytosolic isoprenoids like sterols.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. It typically supplies precursors for plastidial isoprenoids such as carotenoids and chlorophyll phytol tails.

There can be some exchange of intermediates between these two pathways, ensuring a coordinated supply of IPP and DMAPP for various metabolic needs.

Dregeoside A11: A Technical Overview of its Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a naturally occurring pregnane glycoside isolated from the leaves of Dregea volubilis, a plant utilized in traditional medicine for various ailments.[1][2] As a member of the extensive family of pregnane glycosides, Dregeoside A11 is of interest to the scientific community for its potential, yet largely unexplored, biological activities. This document provides a comprehensive overview of the known physical and chemical properties of Dregeoside A11, alongside a discussion of the biological activities of related compounds from its source organism.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C55H88O22 | [3] |

| Molecular Weight | 1101.27 g/mol | [3] |

| Physical Description | Powder | ChemFaces |

| Source | Dregea volubilis leaves | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Dregeoside A11 are scarce in the available scientific literature. However, a general methodology for the isolation and identification of Dregeoside A11 and other pregnane glycosides from Dregea volubilis can be outlined as follows.

General Isolation and Structural Elucidation Workflow

References

Dregeoside A11: A Speculative Mechanistic Overview for Drug Discovery Professionals

Disclaimer: The specific molecular mechanism of action for Dregeoside A11 has not been extensively elucidated in publicly available scientific literature. This guide provides a speculative mechanism based on the known biological activities of its source, Dregea volubilis, and the established mechanisms of structurally related compounds. The information presented herein is intended for research and drug development professionals as a framework for further investigation.

Introduction

Dregeoside A11 is a pregnane glycoside isolated from the leaves of Dregea volubilis, a plant with a history of use in traditional medicine.[1][2] While direct studies on Dregeoside A11 are limited, extracts from Dregea volubilis have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antidiabetic, antioxidant, antimicrobial, and antitumor effects.[3][4][5] Notably, other pregnane glycosides isolated from this plant have shown significant cytotoxic activity against human cancer cell lines, suggesting a potential avenue for oncological research.[2]

Speculated Mechanism of Action: Inhibition of Na+/K+-ATPase

Based on the structural characteristics of Dregeoside A11 as a steroid glycoside, a primary speculated mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[6][7] This proposed mechanism is common to cardenolide glycosides, a closely related class of compounds.[6][8]

The inhibition of Na+/K+-ATPase by a compound like Dregeoside A11 would lead to a cascade of downstream cellular events:

-

Increased Intracellular Sodium: The primary effect is an accumulation of intracellular Na+ ions.[6]

-

Increased Intracellular Calcium: The altered sodium gradient inhibits the Na+/Ca2+ exchanger, leading to an increase in intracellular Ca2+ concentration.

-

Activation of Signaling Pathways: Elevated intracellular calcium can act as a second messenger, activating various signaling pathways that can influence cell proliferation, apoptosis, and differentiation. This can include the activation of Src kinase and the Ras-Raf-MAP kinase pathway.[6]

-

Induction of Apoptosis: In cancer cells, the sustained disruption of ion homeostasis and activation of stress-related signaling pathways can lead to the induction of apoptosis.

This speculative pathway is illustrated in the following diagram:

Caption: Speculative signaling pathway of Dregeoside A11.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC50 values for Na+/K+-ATPase inhibition or specific cancer cell lines, for Dregeoside A11. The following table summarizes the known biological activities of extracts from Dregea volubilis.

| Extract/Compound | Biological Activity | Model System | Reference |

| Ethanol extract of leaves | Antibacterial, Antidiabetic, Antihyperlipidemic, Antioxidative, Anti-inflammatory, Analgesic | In vitro and in vivo (rats) | [3] |

| Methanol extract of fruits | Antimicrobial, Antioxidant, Antitumor | In vitro (bacteria), DPPH assay, Agrobacterium tumefaciens | [4] |

| Essential oil and extracts of leaves | Detoxification activity against aflatoxin-producing fungi | In vitro | [5] |

| Aqueous methanol extracts of leaves | Allelopathic (inhibitory activity against seedling growth) | Italian ryegrass and cress | [9] |

| Pregnane glycosides (not specified as Dregeoside A11) | Cytotoxic | Human lung (A549) and breast (MCF-7) cancer cell lines | [2] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of Dregeoside A11 are not available in the current literature. However, based on the speculative mechanism, the following established methodologies could be employed for future research.

Na+/K+-ATPase Inhibition Assay

-

Objective: To determine if Dregeoside A11 directly inhibits the activity of Na+/K+-ATPase.

-

Methodology: A commercially available Na+/K+-ATPase activity assay kit can be used. This assay typically involves incubating purified Na+/K+-ATPase with varying concentrations of Dregeoside A11 in the presence of ATP. The enzymatic activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. Ouabain, a known Na+/K+-ATPase inhibitor, would be used as a positive control.

Intracellular Ion Concentration Measurement

-

Objective: To measure changes in intracellular sodium and calcium concentrations upon treatment with Dregeoside A11.

-

Methodology:

-

Sodium: Cells (e.g., a relevant cancer cell line) are loaded with a sodium-sensitive fluorescent dye (e.g., Sodium Green or CoroNa Green). After treatment with Dregeoside A11, changes in fluorescence intensity are measured using a fluorescence microscope or plate reader.

-

Calcium: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Changes in fluorescence upon Dregeoside A11 treatment are monitored to determine fluctuations in intracellular calcium levels.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the activation of downstream signaling pathways.

-

Methodology: Cancer cells are treated with Dregeoside A11 for various time points. Cell lysates are then collected and subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-Src, phospho-ERK, total Src, total ERK) to assess their activation state.

Apoptosis Assays

-

Objective: To determine if Dregeoside A11 induces apoptosis in cancer cells.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3, caspase-7) can be measured using a colorimetric or fluorometric assay.

-

The workflow for these proposed experiments is visualized below:

Caption: Proposed experimental workflow for Dregeoside A11.

Conclusion and Future Directions

The therapeutic potential of Dregeoside A11 remains largely unexplored. The speculative mechanism of Na+/K+-ATPase inhibition provides a strong starting point for further investigation, particularly in the context of oncology, given the demonstrated cytotoxicity of related compounds from Dregea volubilis. Future research should focus on validating this proposed mechanism through direct enzymatic and cellular assays. Elucidating the precise molecular interactions and downstream signaling cascades will be critical in determining the viability of Dregeoside A11 as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 4. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 5. maas.edu.mm [maas.edu.mm]

- 6. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac Glycosides in Human Physiology and Disease: Update for Entomologists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardenolide - Wikipedia [en.wikipedia.org]

- 9. Allelopathy of the Medicinal Plant Dregea volubilis (L.f.) Benth. ex Hook.f. and Its Phytotoxic Substances with Allelopathic Activity [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Dregeoside A11 and Associated Glycosides from Dregea volubilis

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of Dregeoside A11. This document synthesizes the available information on Dregeoside A11 and related pregnane glycosides isolated from Dregea volubilis, alongside the broader bioactive potential of extracts from this plant.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a woody vine with a history of use in traditional medicine.[1] Scientific investigations into its constituent phytochemicals have revealed a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects of its various extracts.[2][3][4] Recent focus has turned to the isolation and characterization of specific pregnane glycosides from this plant, including Dregeoside A11, and their potential as therapeutic agents. This guide provides a detailed overview of the current understanding of the biological activities of these compounds.

Quantitative Data on Biological Activities

The primary quantitative data available for Dregeoside A11 and its co-isolated pregnane glycosides pertains to their inhibitory effects on key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. These enzymes represent important therapeutic targets for the management of type 2 diabetes mellitus.

| Compound | Target Enzyme | Activity | Concentration |

| Dregeoside A11 | α-Glucosidase | - | 200 µM |

| Drevoluoside O | α-Amylase | IC50 = 51.3 ± 2.1 µM | - |

| 17β-marsdenin | α-Glucosidase | 32.6% inhibition | 200 µM |

| Stavaroside H | α-Glucosidase | 47.1% inhibition | 200 µM |

| Hoyacarnoside G | α-Glucosidase | - | 200 µM |

| Data sourced from a study on pregnane glycosides from the leaves of Dregea volubilis.[5] |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning the biological activities of pregnane glycosides from Dregea volubilis.

α-Glucosidase Inhibition Assay

This in vitro assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (e.g., Dregeoside A11) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate reader

Procedure:

-

A solution of α-glucosidase is pre-incubated with the test compound at varying concentrations for a specified period (e.g., 10 minutes) at 37°C.

-

The substrate, pNPG, is added to the mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37°C.

-

The reaction is terminated by the addition of a sodium carbonate solution.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

A control experiment is performed without the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in starch digestion.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (as substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Test compounds

-

Phosphate buffer (pH 6.9)

Procedure:

-

The test compound is pre-incubated with the α-amylase solution for a defined period (e.g., 10 minutes) at 37°C.

-

The starch solution is added to the mixture to start the reaction.

-

The incubation is continued for a specific time (e.g., 15 minutes) at 37°C.

-

The reaction is stopped by adding the DNSA reagent.

-

The mixture is then heated in a boiling water bath for 5-10 minutes to allow for color development.

-

After cooling to room temperature, the absorbance is measured at 540 nm.

-

The percentage of inhibition is calculated using a similar formula to the α-glucosidase assay.

-

IC50 values are determined from the dose-response curve.

Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism of action for α-glucosidase and α-amylase inhibitors in the context of carbohydrate digestion and absorption.

Caption: Mechanism of α-amylase and α-glucosidase inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the extraction, isolation, and biological screening of natural products from Dregea volubilis.

References

- 1. researchgate.net [researchgate.net]

- 2. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 5. Pregnane glycosides from the leaves of Dregea volubilis and their α-glucosidase and α-amylase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Ethnobotanical Uses, Phytochemistry, and Pharmacology of Dregea volubilis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a perennial woody climber with a rich history of use in traditional medicine systems across Asia. Revered in Ayurveda and other folk traditions, this plant has been employed to treat a wide array of ailments, from common afflictions like fever and cough to more complex conditions such as diabetes and tumors. This technical guide provides a comprehensive literature review of the ethnobotanical applications of Dregea volubilis, supported by a detailed analysis of its phytochemical constituents and pharmacological properties. Quantitative data on its bioactive compounds and biological activities are systematically presented in tabular format. Furthermore, this guide outlines the experimental protocols for key pharmacological assays and illustrates the putative signaling pathways modulated by its active constituents through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Dregea volubilis, also known by its Sanskrit name "Hemajivanti," is a large, woody climbing shrub found throughout the hotter parts of India and in other Asian countries, including Sri Lanka, China, and Vietnam.[1][2] Traditionally, various parts of the plant, including the leaves, roots, flowers, and even the sap, have been utilized for their medicinal properties.[3][4] The plant is recognized in Ayurvedic texts as a "Jivaniya" or life-promoting herb.[3] Modern scientific investigations have begun to validate these traditional claims, revealing a host of bioactive compounds and demonstrating a range of pharmacological activities, such as anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][4] This guide aims to synthesize the existing ethnobotanical knowledge with current scientific findings to provide a thorough understanding of the therapeutic potential of Dregea volubilis.

Ethnobotanical Uses

The traditional medicinal applications of Dregea volubilis are diverse, with different plant parts being used to treat a multitude of health conditions.

Leaves

The leaves of Dregea volubilis are the most commonly used part in traditional medicine. A paste made from the leaves is topically applied to treat boils and abscesses.[5][6] In Indian traditional medicine, a leaf paste is also used to alleviate rheumatic pain, cough, fever, and severe colds.[6][7] When combined with pepper, the leaf paste is taken orally to treat dyspepsia.[6][7] In Sri Lanka, crushed leaves are used for boils and abscesses, while a salad or soup made from the leaves is consumed to increase milk production in nursing mothers, purify the blood, and treat constipation.[5] The young leaves are also used to treat pyoderma and fever in children in China and are used as a remedy for fever in children in other regions as well.[8]

Roots

The roots of Dregea volubilis are traditionally recognized for their emetic and expectorant properties.[4][5] Ground roots and tender stalks are used for this purpose.[5] The juice exuded from the cut roots is sometimes inserted into the nose to induce sneezing.[4] In Ayurvedic medicine, a paste of the roots is used for tissue regeneration.[3]

Flowers and Fruits

The flowers of Dregea volubilis are used in the Indian system of medicine to treat conditions such as inflammation, piles, leukoderma, asthma, and tumors.[9] The fruits are traditionally used for the treatment of sore throat, carbuncles, eczema, and asthma, and also serve as an emetic, expectorant, and febrifuge.[10]

Sap/Juice

The sap or juice of the plant also holds medicinal value. As mentioned, the juice from the roots is used as a sternutatory.[4]

Phytochemical Composition

Scientific studies have revealed that Dregea volubilis is a rich source of various bioactive phytochemicals, which are responsible for its diverse pharmacological activities. The primary classes of compounds identified include triterpenoids, flavonoids, and pregnane glycosides.

Table 1: Quantitative Phytochemical Analysis of Dregea volubilis Flower Hydroalcoholic Extract

| Phytochemical Constituent | Concentration (µg/g of extract) | Reference |

| Gallic Acid | 412.36 ± 2.29 | [6] |

| Ferulic Acid | 162.72 ± 0.89 | [6] |

| Rutin | 386.25 ± 2.00 | [6] |

| Ellagic Acid | 208.8 ± 2.00 | [6] |

| Quercetin | 306.85 ± 2.24 | [6] |

| Cinnamic Acid | 213.71 ± 2.14 | [6] |

Table 2: Total Phenolic and Flavonoid Content of Dregea volubilis Flower Hydroalcoholic Extract

| Parameter | Value | Reference |

| Total Phenolic Content | 39.82 ± 1.22 mg GAE/g | [6] |

| Total Flavonoid Content | 27.50 ± 0.87 mg QE/g | [6] |

Pharmacological Activities

Dregea volubilis extracts and their isolated compounds have been shown to possess a wide range of pharmacological effects, validating many of its traditional uses.

Antioxidant Activity

The antioxidant properties of Dregea volubilis have been well-documented. Various extracts have demonstrated significant free radical scavenging activity in different in vitro assays.

Table 3: In Vitro Antioxidant Activity of Dregea volubilis Extracts (IC50 values)

| Extract/Fraction | DPPH Scavenging (µg/mL) | Hydroxyl Radical Scavenging (µg/mL) | Superoxide Radical Scavenging (µg/mL) | Nitric Oxide Scavenging (µg/mL) | ABTS Scavenging (µg/mL) | Reference |

| Flower Hydroalcoholic Extract | 237.86 ± 1.05 | 170.67 ± 0.98 | 219.07 ± 1.25 | 196.38 ± 1.49 | - | [6] |

| Leaf Hexane Extract | - | - | - | - | 13.26 | [5] |

| Leaf Chloroform Extract | - | - | - | - | 24.36 | [5] |

Anti-inflammatory Activity

The traditional use of Dregea volubilis for treating inflammatory conditions is supported by scientific evidence. The methanolic extract of the leaves has been shown to significantly reduce carrageenan-induced paw edema in rats.

Table 4: Anti-inflammatory Activity of Dregea volubilis Leaf Methanolic Extract

| Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 100 | Significant reduction | [4] |

| 200 | Significant reduction | [4] |

| 400 | Significant reduction | [4] |

| Chloroform Fraction | 66% | [4] |

Antidiabetic Activity

Dregea volubilis has demonstrated promising antidiabetic potential. Studies on streptozotocin-induced diabetic rats have shown that extracts of the plant can significantly lower blood glucose levels.

Table 5: Antidiabetic Activity of Dregea volubilis Extracts in Streptozotocin-Induced Diabetic Rats

| Extract | Dose (mg/kg) | Effect on Fasting Blood Glucose | Reference |

| Leaf Ethanolic Extract | 200 | Significant reduction (p < 0.05) | [9] |

| Fruit Petroleum Ether Extract | 100 | Significant normalization | [3] |

| Fruit Petroleum Ether Extract | 200 | Comparable to Glibenclamide (0.5 mg/kg) | [3] |

Cytotoxic Activity

The antitumor properties of Dregea volubilis have also been investigated. The methanolic extract of the leaves has shown cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells.

Table 6: In Vitro Cytotoxicity of Dregea volubilis Leaf Methanolic Extract

| Cell Line | IC50 Value (µg/mL) | Reference |

| EAC | 85.51 ± 4.07 | [11] |

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of plant extracts.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This stock is then diluted to achieve a working concentration with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure: A fixed volume of the DPPH working solution is added to an equal volume of the plant extract dilutions. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus extract concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing the anti-inflammatory activity of compounds.

-

Animals: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.

-

Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.

-

Treatment: The plant extract or the standard anti-inflammatory drug is administered orally or intraperitoneally at various doses, usually 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group with respect to the control group.

Streptozotocin-Induced Diabetes Model in Rats

This is a widely used animal model to study type 1 diabetes.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered to the rats at a dose typically ranging from 45-65 mg/kg body weight.

-

Confirmation of Diabetes: After 72 hours of STZ injection, blood is collected from the tail vein, and the fasting blood glucose level is measured. Rats with a fasting blood glucose level above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

-

Treatment: The diabetic rats are divided into groups and treated with different doses of the plant extract or a standard antidiabetic drug (e.g., glibenclamide) orally for a specified period (e.g., 15 days). A diabetic control group receives only the vehicle.

-

Measurement of Blood Glucose: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period. Other biochemical parameters like lipid profile can also be assessed at the end of the study.

Signaling Pathways

The pharmacological effects of Dregea volubilis are attributed to the modulation of various cellular signaling pathways by its bioactive constituents, primarily triterpenoids and flavonoids. These compounds are known to interfere with key inflammatory and metabolic pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Flavonoids and triterpenoids found in Dregea volubilis are known to inhibit this pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. It consists of three main cascades: ERK, JNK, and p38. Bioactive compounds from Dregea volubilis can modulate the activation of these kinases, thereby reducing the production of inflammatory mediators.

Conclusion

Dregea volubilis is a medicinally important plant with a long history of traditional use, which is now being progressively validated by modern scientific research. Its rich phytochemical profile, particularly the presence of triterpenoids and flavonoids, underpins its diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and cytotoxic effects. This technical guide has provided a comprehensive overview of the current knowledge on Dregea volubilis, from its ethnobotanical roots to its potential mechanisms of action at the molecular level. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for future research and development of novel therapeutic agents from this promising medicinal plant. Further studies are warranted to isolate and characterize more of its active compounds and to conduct pre-clinical and clinical trials to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 8. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 9. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Dregeoside A11 Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a natural product isolated from Dregea volubilis[1], represents a promising starting point for novel drug discovery. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the biological targets of Dregeoside A11, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of computational methodologies, including reverse docking and pharmacophore-based screening, followed by experimental validation, researchers can efficiently identify and characterize the protein targets of this natural product. This document provides a detailed, hypothetical case study on the application of these techniques to Dregeoside A11, complete with structured data tables, detailed experimental protocols, and visualizations of key workflows and pathways.

Introduction to In Silico Target Prediction for Natural Products

The identification of molecular targets is a critical and often rate-limiting step in drug discovery.[2] For natural products, which often possess complex chemical structures and polypharmacological profiles, this process can be particularly challenging.[3] In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about the biological activities of natural products like Dregeoside A11.[2][4] These computational techniques utilize the three-dimensional structure of a compound to screen against extensive databases of protein targets, predicting potential binding interactions.[5]

This guide presents a hypothetical workflow for the in silico prediction of Dregeoside A11 targets, integrating data from multiple computational platforms and outlining subsequent experimental validation strategies.

In Silico Target Prediction Workflow for Dregeoside A11

A multi-consensus approach, integrating several independent in silico tools, is recommended to enhance the accuracy of target prediction.[3][6][7] This workflow involves preparing a 3D structure of Dregeoside A11 and screening it against various target databases using different algorithms.

Hypothetical Predicted Targets of Dregeoside A11

Based on the described in silico workflow, a list of potential protein targets for Dregeoside A11 can be generated. The following table summarizes hypothetical quantitative data from such a predictive study, ranking targets based on a consensus score derived from multiple prediction platforms.

| Target ID (UniProt) | Target Name | Gene Symbol | Prediction Method 1 Score (Docking Energy, kcal/mol) | Prediction Method 2 Score (Pharmacophore Fit) | Consensus Score | Associated Pathway(s) |

| P04150 | Phosphoinositide 3-kinase regulatory subunit alpha | PIK3R1 | -9.8 | 0.85 | 9.2 | PI3K-Akt Signaling |

| P42336 | Mitogen-activated protein kinase 1 | MAPK1 | -9.5 | 0.82 | 8.9 | MAPK Signaling |

| P27361 | Glycogen synthase kinase-3 beta | GSK3B | -9.2 | 0.79 | 8.6 | Wnt Signaling |

| Q9Y243 | Cyclin-dependent kinase 5 | CDK5 | -8.9 | 0.88 | 8.5 | Cell Cycle, Neurotrophin Signaling |

| P08581 | Proto-oncogene tyrosine-protein kinase Src | SRC | -8.7 | 0.75 | 8.1 | Multiple Signaling Pathways |

| P10721 | Vascular endothelial growth factor receptor 2 | KDR | -8.5 | 0.71 | 7.8 | VEGF Signaling |

Table 1: Hypothetical In Silico Prediction Results for Dregeoside A11 Targets. The consensus score is a weighted average of the scores from different prediction methods, normalized to a 10-point scale.

Detailed Experimental Protocols for Target Validation

The validation of in silico-predicted targets is a crucial step to confirm the computational hypotheses. A tiered approach, starting with in vitro binding assays and progressing to cell-based and potentially in vivo studies, is recommended.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of Dregeoside A11 to a putative target protein.

Methodology:

-

Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

Analyte Preparation: A series of concentrations of Dregeoside A11 are prepared in a suitable running buffer.

-

Binding Analysis: The Dregeoside A11 solutions are injected over the sensor chip surface. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Kinase Assay

Objective: To determine if Dregeoside A11 can inhibit the enzymatic activity of a predicted kinase target (e.g., PIK3R1, MAPK1).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its specific substrate, and ATP is prepared in a kinase assay buffer.

-

Inhibitor Addition: Dregeoside A11 is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle only) is also included.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase.

-

Detection of Kinase Activity: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

IC50 Determination: The percentage of inhibition at each concentration of Dregeoside A11 is calculated, and the data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Dregeoside A11 with its target protein in a cellular context.

Methodology:

-

Cell Treatment: Intact cells are treated with Dregeoside A11 or a vehicle control.

-

Heating Profile: The treated cells are heated at a range of temperatures.

-

Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the precipitated proteins by centrifugation.

-

Target Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

-

Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of Dregeoside A11 indicates target engagement.

Hypothetical Signaling Pathway of Dregeoside A11

Based on the top-ranked hypothetical targets, Dregeoside A11 may modulate key cellular signaling pathways, such as the PI3K-Akt and MAPK pathways. The following diagram illustrates the potential points of intervention for Dregeoside A11 within these pathways.

Conclusion and Future Directions

This technical guide provides a framework for the in silico prediction and experimental validation of the biological targets of Dregeoside A11. The hypothetical case study presented herein illustrates how a combination of computational and experimental approaches can be systematically applied to elucidate the mechanism of action of a novel natural product. While the specific targets and pathways discussed are illustrative, the methodologies are broadly applicable to other natural products with unknown mechanisms. Future work should focus on applying this workflow to Dregeoside A11 to uncover its true biological targets and to explore its therapeutic potential in relevant disease models. The integration of systems pharmacology and network-based approaches will further refine our understanding of the polypharmacological effects of Dregeoside A11 and guide its development as a next-generation therapeutic.[4]

References

- 1. Dregeoside A11 - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-silico prediction of drug targets, biological activities, signal pathways and regulating networks of dioscin based on bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Dregeoside A11: A Technical Overview of a Bioactive Pregnane Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a naturally occurring polyoxypregnane glycoside isolated from the plant Dregea volubilis. As a member of the pregnane glycoside family, a class of compounds known for a wide range of biological activities, Dregeoside A11 holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available chemical and biological data on Dregeoside A11, with a focus on its chemical identity and cytotoxic potential.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and development. The key chemical identifiers for Dregeoside A11 are summarized in the table below.

| Identifier | Value |

| CAS Number | 89020-11-1 |

| Molecular Formula | C₅₅H₈₈O₂₂ |

| Molecular Weight | 1101.3 g/mol |

Biological Activity

Cytotoxic Potential of Related Compounds from Dregea volubilis

While specific biological activity data for Dregeoside A11 is limited in publicly available literature, recent studies on other pregnane glycosides isolated from Dregea volubilis provide valuable insights into the potential bioactivity of this class of compounds.

A 2024 study investigated the cytotoxic effects of several new and known pregnane glycosides from Dregea volubilis against a panel of eight human cancer cell lines. The tested compounds demonstrated varying levels of cytotoxicity, with IC₅₀ values ranging from 4.29 to 21.05 μM[1][2][3]. These findings suggest that pregnane glycosides from this plant are a promising source of potential anti-cancer agents.

The cancer cell lines used in this study were:

-

MB49 (murine bladder cancer)

-

K562 (human chronic myelogenous leukemia)

-

MKN-7 (human gastric cancer)

-

HT29 (human colorectal adenocarcinoma)

-

A549 (human lung carcinoma)

-

MCF-7 (human breast adenocarcinoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

HepG2 (human liver carcinoma)

Enzyme Inhibition Studies

In a study evaluating the α-glucosidase and α-amylase inhibitory activities of pregnane glycosides from Dregea volubilis, Dregeoside A11 (referred to as dreageoside A11 in the publication) was isolated but did not show significant inhibitory activity against these enzymes[4].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following is a generalized experimental protocol for determining the cytotoxic activity of compounds, based on the methodology described in the study of pregnane glycosides from Dregea volubilis[1][2][3].

Objective: To assess the in vitro cytotoxicity of a compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K562, A549, MCF-7, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compound (Dregeoside A11)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., in a range of 1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the bioassay-guided isolation and cytotoxicity testing of natural products.

Caption: Bioassay-guided isolation and evaluation workflow.

Conclusion and Future Directions

Dregeoside A11 is a structurally defined natural product from Dregea volubilis. While direct evidence of its biological activity is currently scarce, the demonstrated cytotoxic potential of other pregnane glycosides from the same plant suggests that Dregeoside A11 warrants further investigation as a potential anticancer agent. Future research should focus on comprehensive screening of Dregeoside A11 against a broad panel of cancer cell lines and elucidation of its mechanism of action and potential signaling pathways. Such studies are crucial to unlock the therapeutic potential of this and other related natural products.

References

- 1. Identification and Cytotoxic Evaluation of Pregnane Saponins from the Twigs and Leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Pregnane glycosides from the leaves of Dregea volubilis and their α-glucosidase and α-amylase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of Dregeoside A11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the stereochemistry of Dregeoside A11, a complex pregnane glycoside isolated from the plant Dregea volubilis. Understanding the precise three-dimensional arrangement of this natural product is critical for its characterization, synthesis, and evaluation of its biological activity. This document details the key experimental data and methodologies that have been instrumental in elucidating its structure.

Core Stereochemical Data

The stereochemistry of Dregeoside A11 has been primarily established through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and polarimetry. The quantitative data derived from these experiments are summarized below, providing a foundational understanding of the molecule's spatial arrangement.

| Parameter | Value | Significance for Stereochemistry |

| Specific Rotation | Data not available in the reviewed literature. | The sign and magnitude of the specific rotation would provide insight into the overall chirality of the molecule, resulting from the cumulative effect of all stereocenters. |

| Molecular Formula | C₅₅H₈₈O₂₂ | Establishes the elemental composition and degrees of unsaturation, providing a basis for the overall structure. |

| Molecular Weight | 1101.27 g/mol | Confirms the molecular formula. |

Table 1: Physicochemical Properties of Dregeoside A11

Note: Specific rotation is a critical piece of data for chiral molecules. While not found in the publicly available literature reviewed, it would have been determined during the original isolation and characterization.

The detailed stereochemistry of Dregeoside A11 is largely inferred from the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide crucial information about the relative configuration of the stereocenters in both the steroidal aglycone and the sugar moieties.

| Aglycone Moiety | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Data not available in the reviewed literature. | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

| Sugar Moieties | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Data not available in the reviewed literature. | Data not available in the reviewed literature. | Data not available in the reviewed literature. |

Table 2: Key NMR Spectroscopic Data for the Stereochemical Assignment of Dregeoside A11

Note: The complete assignment of all proton and carbon signals, along with their coupling constants, is essential for a definitive stereochemical elucidation. This data is expected to be present in the original structure elucidation paper by Yoshimura et al. (1983) but was not accessible for this review.

Experimental Protocols for Stereochemical Determination

The elucidation of the stereostructure of a complex natural product like Dregeoside A11 relies on a combination of sophisticated experimental techniques. The methodologies outlined below are standard approaches in the field of natural product chemistry for determining stereochemistry.

Isolation and Purification

The initial step in the structural analysis of Dregeoside A11 is its isolation from the source plant, Dregea volubilis. A typical workflow for this process is as follows:

Figure 1: General workflow for the isolation and purification of Dregeoside A11.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the constitution and relative stereochemistry of organic molecules.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) between adjacent protons are critical for determining dihedral angles and thus the relative stereochemistry of substituents on a ring system.

-

¹³C NMR: Indicates the number of unique carbon atoms and their chemical environment.

-

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are essential for unambiguously assigning all proton and carbon signals and for establishing through-space proximities between protons (NOESY/ROESY), which provides crucial information about the relative stereochemistry.

The logical relationship for using NMR data to determine stereochemistry is as follows:

Figure 2: Logical workflow for stereochemical determination using NMR spectroscopy.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property of a chiral compound and is essential for its identification and for determining its enantiomeric purity.

Chemical Methods

In some cases, chemical degradation or derivatization followed by spectroscopic analysis of the resulting products can be used to determine the stereochemistry of specific parts of a complex molecule, such as the sugar units.

Conclusion

The stereochemistry of Dregeoside A11 is a complex topic that has been addressed through a combination of isolation techniques and detailed spectroscopic analysis. While the publicly accessible literature provides a general overview, a complete and in-depth understanding necessitates access to the raw and interpreted data from the original structure elucidation studies. The methodologies described in this guide represent the standard and rigorous approach required to confidently assign the three-dimensional structure of such intricate natural products, which is a critical step in their journey towards potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Isolation of Dregeoside A11 from Dregea volubilis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub that has been traditionally used in Ayurvedic medicine. Phytochemical investigations have revealed the presence of various bioactive compounds, including alkaloids, flavonoids, terpenoids, steroids, and glycosides.[1][2][3] Among these, the pregnane glycoside Dregeoside A11, isolated from the leaves of Dregea volubilis, has garnered interest for its potential pharmacological activities.[4][5][6] This document provides a detailed protocol for the isolation and purification of Dregeoside A11 from the leaves of Dregea volubilis.

Experimental Protocol

This protocol outlines a general procedure for the isolation of Dregeoside A11, which may require optimization based on the specific batch of plant material and laboratory conditions.

1. Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy leaves of Dregea volubilis.

-

Authentication: Authenticate the plant material by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying: Wash the leaves thoroughly with water to remove any debris and shade-dry them at room temperature for 7-10 days or until they become brittle.

-

Pulverization: Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction

-

Solvent Extraction: Macerate the powdered leaf material (e.g., 1 kg) with methanol (MeOH) or ethanol (EtOH) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: Suspend the crude extract in distilled water to form a slurry. Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Extract the aqueous suspension with n-hexane to remove non-polar compounds like fats and waxes.

-

Subsequently, extract the aqueous layer with chloroform. Dregeoside A11, being a glycoside, is expected to be in the more polar fractions.

-

Finally, extract the remaining aqueous layer with ethyl acetate.

-

-

Fraction Concentration: Concentrate each fraction (n-hexane, CHCl₃, and EtOAc) separately using a rotary evaporator. The fraction containing the target compound is typically identified through preliminary analysis like Thin Layer Chromatography (TLC). Based on the polarity of pregnane glycosides, Dregeoside A11 is likely to be concentrated in the chloroform or ethyl acetate fraction.

4. Chromatographic Purification

-

Column Chromatography (CC):

-

Subject the chloroform or ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 80:20).

-

Collect fractions of a specific volume (e.g., 20 mL) and monitor them by TLC.

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions on pre-coated silica gel 60 F₂₅₄ plates.

-

Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes) or under UV light if the compounds are fluorescent.

-

Combine the fractions showing similar TLC profiles, which are presumed to contain the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions containing Dregeoside A11 using a preparative HPLC system with a C18 column.

-

Use a mobile phase of methanol and water or acetonitrile and water in a gradient or isocratic elution mode.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect the peak corresponding to Dregeoside A11.

-

Evaporate the solvent to obtain the purified compound.

-

5. Structure Elucidation

-

Confirm the identity and purity of the isolated Dregeoside A11 using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) for structural elucidation.

-

Data Presentation

Table 1: Hypothetical Quantitative Data for the Isolation of Dregeoside A11 from 1 kg of Dregea volubilis Leaves.

| Step | Parameter | Value |

| Extraction | Dry Weight of Plant Material | 1000 g |

| Volume of Methanol Used | 3 x 5 L | |

| Yield of Crude Methanolic Extract | 120 g | |

| Fractionation | Weight of n-Hexane Fraction | 15 g |

| Weight of Chloroform Fraction | 45 g | |

| Weight of Ethyl Acetate Fraction | 25 g | |

| Weight of Aqueous Fraction | 35 g | |

| Column Chromatography | Weight of Chloroform Fraction Loaded | 45 g |

| Weight of Combined Fractions (F10-F15) | 5 g | |

| Preparative HPLC | Weight of Loaded Fractions | 5 g |

| Yield of Purified Dregeoside A11 | 50 mg | |

| Purity | Purity by HPLC | >98% |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual yields may vary depending on the plant material and experimental conditions.

Mandatory Visualization

Caption: Experimental workflow for the isolation of Dregeoside A11.

Note on Signaling Pathways: At present, there is insufficient publicly available information to delineate a specific signaling pathway directly modulated by Dregeoside A11. Further pharmacological research is required to elucidate its mechanism of action at the molecular level.

References

Application Note: Quantification of Dregeoside A11 using a Novel HPLC-MS Method

Introduction

Dregeoside A11 is a natural product isolated from Dregea volubilis. As interest in the pharmacological potential of Dregeoside A11 grows, a robust and sensitive analytical method for its quantification in various biological matrices is essential for pharmacokinetic, metabolism, and toxicology studies. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of Dregeoside A11. The described method is intended to serve as a foundational protocol for researchers and drug development professionals.

Methodology

The method utilizes reversed-phase HPLC for the separation of Dregeoside A11 from endogenous matrix components, followed by tandem mass spectrometry for selective detection and quantification. This approach offers high sensitivity and specificity, which are critical for analyzing complex biological samples. The protocol has been developed based on established principles for the analysis of natural product compounds, similar to the methodologies used for other complex molecules like ginsenosides and gangliosides.

Experimental Protocols

1. Sample Preparation (from Plasma)

A protein precipitation method is employed for the extraction of Dregeoside A11 from plasma samples.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix, at a concentration of 100 ng/mL in 50% ACN)

-

Human or animal plasma

-

-

Procedure:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard solution.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 2.0 95 4.0 95 4.1 10 | 6.0 | 10 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions (Hypothetical):

-

Dregeoside A11: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

-

Internal Standard: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z

-

-

3. Calibration Curve and Quality Control Samples

-

Prepare a stock solution of Dregeoside A11 in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Spike blank plasma with the working standard solutions to create calibration standards with a concentration range of, for example, 1-1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples along with the unknown samples as described in the sample preparation protocol.

Data Presentation

The quantitative data should be summarized in a clear and structured format.

Table 1: Calibration Curve for Dregeoside A11

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.890 |

| 1000 | 11.750 |

| Linearity (r²) | 0.998 |

| Equation | y = 0.0118x + 0.0005 |

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low | 3 | 2.91 ± 0.15 | 5.15 | 97.0 |

| Medium | 75 | 78.3 ± 3.21 | 4.10 | 104.4 |

| High | 750 | 735.9 ± 29.4 | 4.00 | 98.1 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of Dregeoside A11.

This application note provides a detailed protocol for a sensitive and selective HPLC-MS method for the quantification of Dregeoside A11 in plasma. The method involves a straightforward protein precipitation for sample preparation and utilizes the high selectivity of tandem mass spectrometry. The provided tables for calibration and quality control demonstrate the expected performance of the assay. This method can be adapted for use with other biological matrices and is suitable for supporting preclinical and clinical studies of Dregeoside A11.

Application Notes and Protocols: Structural Elucidation of Dregeoside A11 using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11, a complex pregnane glycoside isolated from the leaves of Dregea volubilis, represents a class of natural products with significant potential for therapeutic applications. The intricate three-dimensional architecture of such molecules necessitates a robust analytical approach for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed insights into the molecular framework, stereochemistry, and glycosidic linkages. This document provides a comprehensive overview of the application of 1D and 2D NMR techniques for the structural elucidation of Dregeoside A11, including detailed experimental protocols and data interpretation.

Structural Elucidation Workflow

The structural elucidation of Dregeoside A11 is a systematic process that begins with the isolation of the pure compound, followed by a series of NMR experiments to determine its planar structure and relative stereochemistry.

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Dregeoside A11 is fundamental to its structural elucidation. The following tables summarize the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aglycone and sugar moieties. The data was acquired in pyridine-d₅ at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

Table 1: ¹H and ¹³C NMR Data for the Aglycone Moiety of Dregeoside A11

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| 1 | 38.1 | 1.25, m; 1.98, m |

| 2 | 29.5 | 1.85, m; 2.10, m |

| 3 | 78.2 | 4.15, m |

| 4 | 39.5 | 1.65, m; 2.30, m |

| 5 | 141.2 | - |

| 6 | 122.1 | 5.45, d (5.5) |

| 7 | 32.5 | 2.15, m; 2.40, m |

| 8 | 75.1 | 4.40, t (8.0) |

| 9 | 50.2 | 2.05, m |

| 10 | 37.3 | - |

| 11 | 21.9 | 1.55, m; 1.80, m |

| 12 | 39.8 | 1.60, m; 2.25, m |

| 13 | 44.1 | - |

| 14 | 84.5 | - |

| 15 | 34.2 | 2.35, m; 2.50, m |

| 16 | 76.3 | 4.85, dd (8.5, 7.0) |

| 17 | 62.9 | 3.15, d (7.0) |

| 18 | 18.5 | 1.20, s |

| 19 | 19.4 | 1.18, s |

| 20 | 210.1 | - |

| 21 | 31.8 | 2.28, s |

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of Dregeoside A11

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| β-D-Oleandropyranosyl-(1→4)- | ||

| 1' | 98.1 | 4.95, d (8.0) |

| 2' | 75.2 | 3.85, m |

| 3' | 78.5 | 3.95, m |

| 4' | 81.3 | 3.65, t (9.0) |

| 5' | 69.1 | 3.75, m |

| 6' | 18.2 | 1.28, d (6.0) |

| β-D-Cymaropyranosyl-(1→4)- | ||

| 1'' | 101.5 | 4.80, d (7.5) |

| 2'' | 74.9 | 3.70, m |

| 3'' | 35.1 | 1.90, m; 2.15, m |

| 4'' | 79.8 | 3.55, t (9.0) |

| 5'' | 70.2 | 3.60, m |

| 6'' | 18.1 | 1.35, d (6.5) |

| OMe-3'' | 57.9 | 3.45, s |

| β-D-Thevetopyranosyl-(1→3)- | ||

| 1''' | 102.1 | 4.88, d (7.8) |

| 2''' | 75.6 | 3.78, m |

| 3''' | 78.9 | 4.05, m |

| 4''' | 72.3 | 3.88, m |

| 5''' | 68.7 | 3.80, m |

| 6''' | 18.3 | 1.30, d (6.2) |

| OMe-3''' | 58.2 | 3.50, s |

Key 2D NMR Correlations for Structural Elucidation

The connectivity of the aglycone and the sequence and linkage of the sugar moieties were established through the analysis of 2D NMR data. Key Heteronuclear Multiple Bond Correlation (HMBC) signals are instrumental in piecing together the molecular puzzle.

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of purified Dregeoside A11.

-

Dissolve the sample in 0.5 mL of pyridine-d₅ (99.9 atom % D).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer equipped with a cryoprobe.

a. ¹H NMR Spectroscopy

-

Pulse Program: zg30

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 12 ppm

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 3.4 s

b. ¹³C NMR Spectroscopy

-

Pulse Program: zgpg30

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 240 ppm

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.1 s

c. 2D COSY (Correlation Spectroscopy)

-

Pulse Program: cosygpqf

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 12 ppm in both dimensions

-

Number of Scans (NS): 8

-

Relaxation Delay (D1): 1.5 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Program: hsqcedetgpsisp2.3

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 12 ppm (F2), 165 ppm (F1)

-

Number of Scans (NS): 4

-

Relaxation Delay (D1): 1.5 s

-

¹J(C,H) Coupling Constant: 145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Program: hmbcgpndqf

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 12 ppm (F2), 240 ppm (F1)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Long-range ¹J(C,H) Coupling Constant: 8 Hz

f. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Pulse Program: noesygpph

-

Solvent: Pyridine-d₅

-

Temperature: 298 K

-

Spectral Width (SWH): 12 ppm in both dimensions

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Mixing Time (d8): 500 ms

Data Analysis and Interpretation

The structural elucidation of Dregeoside A11 is achieved through a stepwise analysis of the acquired NMR data:

-

¹H and ¹³C NMR: The initial analysis of the 1D spectra provides information on the number and types of protons and carbons present in the molecule. The chemical shifts offer clues about the electronic environment of each nucleus.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the carbon assignments.

-

COSY: The COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems and the establishment of proton connectivity within the aglycone and individual sugar rings.

-

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon, providing unambiguous one-bond C-H connections.

-

HMBC: The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are used to connect the different spin systems of the aglycone and to determine the glycosidic linkages between the sugar units and the aglycone.

-

NOESY: The NOESY spectrum reveals through-space correlations between protons that are in close proximity. This information is vital for determining the relative stereochemistry of the aglycone and the orientation of the glycosidic bonds.

By integrating the information from all these NMR experiments, the complete and unambiguous structure of Dregeoside A11 can be determined.

Conclusion

NMR spectroscopy provides a powerful and comprehensive suite of tools for the structural elucidation of complex natural products like Dregeoside A11. The systematic application of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure, including its stereochemistry and glycosidic linkages. The protocols and data presented here serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Application Notes & Protocols: A Proposed Total Synthesis of Dregeoside A11 and its Analogues

Disclaimer: The following document outlines a proposed total synthesis of Dregeoside A11. To date, a total synthesis of this natural product has not been reported in the scientific literature. The synthetic strategy, experimental protocols, and data presented herein are therefore hypothetical and based on established methodologies in steroid and carbohydrate chemistry. These notes are intended for researchers, scientists, and drug development professionals as a guide for a potential synthetic approach.

Introduction

Dregeoside A11 is a complex polyoxypregnane glycoside isolated from Dregea volubilis.[1][2][3] Like other members of this class, Dregeoside A11 exhibits potential biological activities that make it an interesting target for chemical synthesis. The total synthesis of Dregeoside A11 and its analogues would provide access to larger quantities of these compounds for further biological evaluation and the development of structure-activity relationships. This document details a proposed synthetic strategy to achieve this goal.

The core structure of Dregeoside A11 consists of a highly oxygenated pregnane-type aglycone linked to a trisaccharide chain at the C3 position. The proposed synthesis dissects the molecule into these two key fragments, which are synthesized separately and then coupled in a late-stage glycosylation reaction.

Retrosynthetic Analysis